2-Hydroxy-3-(4-methylphenyl)butanoic acid
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Overview
Description
2-Hydroxy-3-(4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, featuring a hydroxy group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 2-Oxo-3-(4-methylphenyl)butanoic acid.
Reduction: 2-Hydroxy-3-(4-methylphenyl)butanol.
Substitution: 2-Chloro-3-(4-methylphenyl)butanoic acid.
Scientific Research Applications
2-Hydroxy-3-(4-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylphenyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(4-methylphenyl)butanoic acid
- 3-(4-Methoxyphenyl)butanoic acid
- 2-Hydroxy-3-(4-chlorophenyl)butanoic acid
Uniqueness
2-Hydroxy-3-(4-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group and the methylphenyl group allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-hydroxy-3-(4-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-3-5-9(6-4-7)8(2)10(12)11(13)14/h3-6,8,10,12H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVHNSYMGLIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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